molecular formula C14H19NO2 B13342935 Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

Cat. No.: B13342935
M. Wt: 233.31 g/mol
InChI Key: LKGKRPVDJFGUJF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides or quinoline carboxylic acids.

    Reduction: Tetrahydroquinoline amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
  • Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate

Uniqueness

Methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methyl ester group and the tetrahydroquinoline moiety make it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-methyl-2-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate

InChI

InChI=1S/C14H19NO2/c1-14(2,13(16)17-3)11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3

InChI Key

LKGKRPVDJFGUJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)NCCC2)C(=O)OC

Origin of Product

United States

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